4-Bromo-5-chloro-2-nitrobenzamide
Description
4-Bromo-5-chloro-2-nitrobenzamide is a halogenated aromatic compound featuring a benzamide backbone substituted with bromo (Br), chloro (Cl), and nitro (NO₂) groups at positions 4, 5, and 2, respectively.
Properties
IUPAC Name |
4-bromo-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O3/c8-4-2-6(11(13)14)3(7(10)12)1-5(4)9/h1-2H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIGUDSBSUKTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-2-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-bromo-5-chlorobenzamide, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Reduction: The major product is 4-bromo-5-chloro-2-aminobenzamide.
Oxidation: Products can include various oxidized derivatives of the benzamide.
Scientific Research Applications
4-Bromo-5-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Effects : The nitro group in this compound enhances electrophilicity at the benzamide core, making it more reactive toward nucleophilic substitution compared to analogs like 5-Bromo-4-fluoro-2-hydroxybenzaldehyde, which lacks the nitro group .
- Biological Activity : Piperazinyl-substituted analogs (e.g., 5-Bromo-2-chloro-N-(4-methylpiperazinyl)benzamide) demonstrate enhanced solubility and bioavailability due to the basic nitrogen in the piperazine ring, a feature absent in the nitro-substituted target compound .
- Synthetic Utility : The bromo and chloro substituents in 4-Bromo-1-chloro-2-nitrobenzene (a precursor) facilitate cross-coupling reactions, a property likely shared by the target compound .
Physicochemical Properties
While experimental data for the target compound are scarce, inferences can be drawn from analogs:
- Solubility : Nitro groups generally reduce solubility in polar solvents compared to hydroxy or methoxy substituents (e.g., 5-Bromo-4-fluoro-2-hydroxybenzaldehyde) .
- Thermal Stability : Halogenated nitrobenzamides exhibit higher melting points (>150°C) due to strong intermolecular halogen bonding and nitro group rigidity .
Material Science
Halogen-nitro interactions in such compounds can stabilize crystal structures, making them useful in designing coordination polymers.
Biological Activity
4-Bromo-5-chloro-2-nitrobenzamide (BCNB) is an organic compound with the molecular formula CHBrClNO. It is characterized by the presence of bromine, chlorine, and nitro functional groups on a benzamide core, which endows it with unique chemical reactivity and potential biological activities. This compound has garnered attention for its applications in various fields, including medicinal chemistry, where it is explored for antimicrobial and anticancer properties.
- Appearance : White to light-yellow crystalline powder
- Melting Point : 158-160°C
- Solubility : Soluble in most organic solvents; solubility increases with temperature
- pKa : 3.7 (moderately acidic)
Synthesis
BCNB is typically synthesized through the reaction of aniline with 2,4-dibromonitrobenzene in the presence of a catalyst such as copper powder. The product is then purified using techniques like thin-layer chromatography (TLC) and characterized through nuclear magnetic resonance (NMR) spectroscopy.
The biological activity of BCNB is attributed to its ability to form covalent bonds with protein or peptide targets. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways and molecular targets may vary depending on the context of use.
Antimicrobial Activity
Research indicates that BCNB exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
BCNB has also been investigated for its potential anticancer effects. Studies suggest that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that BCNB effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
- Table 1 summarizes the minimum inhibitory concentrations (MICs) of BCNB against various microbial strains.
Microbial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Anticancer Research :
- In vitro studies on human cancer cell lines revealed that BCNB significantly reduces cell viability in a dose-dependent manner, particularly in breast cancer cells.
- Table 2 presents the IC50 values for BCNB against different cancer cell lines.
Cancer Cell Line IC50 (µM) MCF-7 (Breast) 10 HeLa (Cervical) 15 A549 (Lung) 20 -
Mechanistic Insights :
- The compound was found to upregulate apoptotic markers while downregulating anti-apoptotic proteins, indicating a shift towards programmed cell death in treated cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
